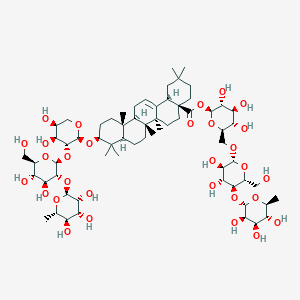

Raddeanoside R8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C65H106O30 |

|---|---|

Molekulargewicht |

1367.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O30/c1-25-36(69)41(74)46(79)54(86-25)92-50-31(22-67)89-53(49(82)45(50)78)85-24-32-40(73)43(76)48(81)56(90-32)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)91-57-51(38(71)29(68)23-84-57)94-58-52(44(77)39(72)30(21-66)88-58)93-55-47(80)42(75)37(70)26(2)87-55/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |

InChI-Schlüssel |

WZEVPZVUDJNKHG-WJNUHIPTSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Raddeanoside R8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Raddeanoside R8, a complex triterpenoid (B12794562) saponin (B1150181) isolated from Anemone raddeana. While the seminal publication detailing its discovery is noted, specific quantitative spectroscopic data from this source is not readily accessible in public databases. Therefore, this document outlines the established structure of this compound and presents a detailed, generalized methodology for the structural determination of this and related oleanolic acid glycosides, supplemented with illustrative data from analogous compounds.

The Chemical Identity of this compound

This compound is a bidesmosidic triterpenoid saponin. Its structure has been determined as 3-O-α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid 28-O-α-L-rhamnopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside . The aglycone, or non-sugar portion, is oleanolic acid, a common pentacyclic triterpenoid. Two separate sugar chains are attached at the C-3 and C-28 positions of the aglycone.

Molecular Formula: C₆₅H₁₀₆O₃₀

Molecular Weight: 1367.54 g/mol

General Experimental Protocols for Structure Elucidation

The structural determination of complex natural products like this compound relies on a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

A typical workflow for isolating this compound from its natural source, the rhizomes of Anemone raddeana, is as follows:

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The dried and powdered rhizomes of Anemone raddeana are typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure complete extraction of the saponins (B1172615).

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are generally enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel, reversed-phase silica (C18), and Sephadex LH-20. Elution is performed with gradient solvent systems, for example, a mixture of chloroform, methanol, and water in varying ratios.

-

Further Purification: Fractions containing the compound of interest are often further purified using high-performance liquid chromatography (HPLC), typically on a C18 column, to yield the pure this compound.

Spectroscopic Analysis

The definitive structure of this compound is established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and elemental composition of the molecule, and to gain information about the sugar sequence through fragmentation analysis.

-

Technique: Electrospray ionization (ESI) mass spectrometry, often coupled with a high-resolution analyzer like time-of-flight (TOF) or Orbitrap, is commonly used.

-

Expected Data: For this compound, a high-resolution ESI-MS would be expected to show a pseudomolecular ion peak corresponding to its molecular formula, such as [M+Na]⁺ or [M-H]⁻. Tandem MS (MS/MS) experiments would induce fragmentation, typically through cleavage of the glycosidic bonds, allowing for the determination of the sequence of the sugar units in each chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed two-dimensional structure of the molecule, including the connectivity of all atoms and their relative stereochemistry.

-

Techniques: A suite of 1D and 2D NMR experiments are required, typically performed in a solvent like pyridine-d₅ or methanol-d₄.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity within each sugar ring and within the aglycone backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting the different structural fragments, such as linking the sugar units to each other and to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry and the conformation of the molecule.

-

Data Presentation: Illustrative Spectroscopic Data

As the specific NMR data for this compound is not publicly available, the following tables present typical chemical shift ranges for the constituent parts of oleanolic acid glycosides, which would be expected to be similar for this compound.

Illustrative ¹³C NMR Data

| Assignment | Typical Chemical Shift (δc) in ppm |

| Oleanolic Acid Aglycone | |

| C-3 | ~88 (glycosylated) |

| C-12 | ~122 |

| C-13 | ~144 |

| C-28 | ~178-180 (glycosylated) |

| Methyl Carbons (C-23 to C-27, C-29, C-30) | 15-34 |

| Sugar Moieties | |

| Anomeric Carbons (C-1') | 95-107 |

| Other Sugar Carbons | 61-85 |

Illustrative ¹H NMR Data

| Assignment | Typical Chemical Shift (δH) in ppm | Multiplicity |

| Oleanolic Acid Aglycone | ||

| H-12 | ~5.3-5.5 | t |

| H-3 | ~3.2-3.4 | dd |

| Methyl Protons | ~0.7-1.3 | s |

| Sugar Moieties | ||

| Anomeric Protons (H-1') | ~4.5-5.5 | d |

| Rhamnose Methyl Protons | ~1.2-1.7 | d |

Logical Workflow for Structure Determination

The process of elucidating the structure from the spectroscopic data follows a logical progression:

Caption: Logical workflow for the structure elucidation of this compound.

Explanation of the Workflow:

-

Data Acquisition: The initial step involves obtaining high-quality mass spectrometry and a full suite of NMR data for the purified compound.

-

Molecular Formula Determination: High-resolution mass spectrometry provides the accurate mass, from which the molecular formula can be determined.

-

Identification of Building Blocks: The ¹H and ¹³C NMR spectra, in conjunction with HSQC, allow for the identification of the characteristic signals of the oleanolic acid aglycone and the individual sugar units (arabinose, glucose, and rhamnose).

-

Sequencing the Sugar Chains: The sequence of the sugar units in each of the two chains is determined by observing key HMBC correlations between the anomeric proton of one sugar and a carbon atom of the adjacent sugar. This is often corroborated by the fragmentation pattern observed in the MS/MS spectrum.

-

Determining Linkage Points: Crucial HMBC correlations between the anomeric protons of the innermost sugars and the C-3 and C-28 carbons of the oleanolic acid aglycone establish the points of attachment of the sugar chains.

-

Stereochemical Assignment: The coupling constants of the anomeric protons in the ¹H NMR spectrum help to determine the α or β configuration of the glycosidic linkages. NOESY or ROESY experiments reveal through-space correlations that confirm these assignments and provide information about the overall 3D conformation of the molecule.

-

Structure Proposal: Based on the comprehensive analysis of all the spectroscopic data, the final, unambiguous structure of this compound is proposed.

This systematic approach, combining modern chromatographic and spectroscopic techniques, is essential for the successful structure elucidation of complex natural products like this compound, paving the way for further investigation into its pharmacological properties and potential therapeutic applications.

The Discovery and Isolation of Raddeanoside R8 from Anemone raddeana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemone raddeana Regel, a perennial herb belonging to the Ranunculaceae family, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatism, arthritis, and neuralgia.[1] The rhizome of this plant is a rich source of bioactive compounds, particularly triterpenoid (B12794562) saponins (B1172615), which are believed to be responsible for its therapeutic effects.[2][3] Among the numerous saponins isolated from Anemone raddeana, Raddeanoside R8 has been identified as an oleanane-type triterpenoid glycoside.[4] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols, presenting available quantitative data, and visualizing the isolation workflow and a putative signaling pathway.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C59H96O26 (deduced from spectroscopic data) |

| Molecular Weight | 1225.38 g/mol |

| Type | Oleanane-type triterpenoid saponin |

| 1H NMR Data | Specific chemical shift assignments for this compound are not detailed in the available literature. General features for related saponins include signals for anomeric protons of sugar moieties and methyl groups of the aglycone. |

| 13C NMR Data | Specific chemical shift assignments for this compound are not detailed in the available literature. General features for related saponins include signals corresponding to the oleanane (B1240867) skeleton and the various sugar units. |

| Mass Spectrometry | FAB-MS and ESI-MS have been used for the structural elucidation of saponins from Anemone raddeana. |

Quantitative Analysis of Triterpenoids in Anemone raddeana

Quantitative data on the specific yield of this compound from Anemone raddeana is not explicitly stated in the reviewed literature. However, studies on the chemical composition of the rhizome provide context on the relative abundance of various triterpenoid saponins. The content of these saponins can be determined using High-Performance Liquid Chromatography (HPLC).

| Compound | Retention Time (min) | Content (mg/g of dried rhizome) |

| Hederacolchiside E | 18.543 | 0.98 |

| Hederacolchiside A1 | 20.312 | 1.87 |

| Raddeanin A | 21.576 | 2.45 |

| Leonloside D | 23.887 | 0.54 |

| Hederasaponin B | 25.119 | 1.23 |

| Raddeanoside R13 | 26.876 | 3.12 |

| Hederacolchiside D | 28.998 | 0.76 |

| α-Hederin | 30.145 | 1.55 |

| Data sourced from Yu et al., 2018. Note: This table provides an example of the quantitative analysis of major triterpenoids and does not include this compound. |

Experimental Protocols

The following is a representative, multi-step protocol for the isolation of triterpenoid saponins, including this compound, from the rhizomes of Anemone raddeana. This protocol is compiled from several sources describing the isolation of various saponins from this plant.

Preparation of Plant Material and Extraction

-

Plant Material: Dried rhizomes of Anemone raddeana are ground into a fine powder.

-

Extraction Solvent: 70-75% ethanol (B145695) in water.

-

Extraction Procedure:

-

The powdered rhizomes are extracted with 70% ethanol at room temperature or under reflux. The extraction is typically repeated three times to ensure maximum yield.

-

The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning:

-

The crude extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The saponins, being polar glycosides, will predominantly be found in the n-butanol fraction.

-

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from a ratio of 9:1:0.1 and gradually increasing the polarity to 6:4:1).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The combined fractions from the silica gel column that are rich in this compound are further purified by preparative HPLC.

-

A C18 reversed-phase column is typically used.

-

The mobile phase usually consists of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water.

-

The eluent is monitored with a suitable detector (e.g., UV at 210 nm or an Evaporative Light Scattering Detector - ELSD), and the peak corresponding to this compound is collected.

-

The solvent is then removed to yield the purified this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway

While the specific signaling pathway modulated by this compound has not been definitively elucidated, other triterpenoid saponins isolated from Anemone raddeana, such as Raddeanin A, have been shown to induce apoptosis in cancer cells. The following diagram illustrates a general intrinsic apoptosis pathway that is a plausible target for oleanane-type saponins.

Caption: A putative intrinsic apoptosis pathway.

Biological Activities and Future Directions

Extracts of Anemone raddeana and some of its isolated saponins have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. For instance, Raddeanin A has been shown to inhibit angiogenesis and the growth of human colorectal tumors. The crude saponins from Anemone raddeana have also exhibited inhibitory effects on various cancer cell lines.

The precise mechanism of action for this compound remains an area for further investigation. Future research should focus on:

-

Complete Structural Elucidation: Detailed 1D and 2D NMR studies to fully assign the 1H and 13C chemical shifts of this compound.

-

Quantitative Analysis: Development of validated analytical methods to accurately quantify the content of this compound in Anemone raddeana rhizomes.

-

Pharmacological Studies: In-depth in vitro and in vivo studies to determine the specific biological targets and signaling pathways modulated by this compound. This would help to understand its potential therapeutic applications, particularly in the areas of inflammation and cancer.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.

References

The Biological Provenance of Raddeanoside R8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside R8, a triterpenoid (B12794562) saponin (B1150181), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary biological source, including available data on its quantification, detailed experimental protocols for its isolation, and insights into its potential mechanism of action through signaling pathway modulation.

Primary Biological Source

This compound is a naturally occurring compound isolated from the rhizome of Anemone raddeana Regel, a plant belonging to the Ranunculaceae family.[1] This plant is a well-known traditional Chinese medicine, and its rhizomes are rich in various triterpenoid saponins (B1172615).[2][3] While numerous saponins have been isolated and identified from Anemone raddeana, this compound is a consistent constituent.

Quantitative Analysis

A comprehensive quantitative analysis of all triterpenoid saponins in Anemone raddeana is an ongoing area of research. While a validated HPLC-UV method has been developed to quantify eight main bioactive triterpenoids in the rhizomes of Anemone raddeana, specific quantitative data for the yield or concentration of this compound from the raw plant material is not extensively documented in publicly available literature.[2][4] The table below summarizes the compounds quantified in a key study to provide a comparative context for the triterpenoid content of this plant.

| Compound | Concentration Range (mg/g) | Analytical Method | Reference |

| Hederacholchiside E | Data Not Available | HPLC-UV | |

| Raddeanoside R19 | Data Not Available | HPLC-UV | |

| Hederacholchiside B | Data Not Available | HPLC-UV | |

| Raddeanoside R20 | Data Not Available | HPLC-UV | |

| Hederacolchiside A1 | Data Not Available | HPLC-UV | |

| Eleutheroside K | Data Not Available | HPLC-UV | |

| Betulinic acid | Data Not Available | HPLC-UV | |

| This compound | Data Not Available | - | - |

| Note: Specific concentration ranges for the listed compounds from the cited study were not available in the abstract. Researchers should refer to the full publication for detailed quantitative data. This compound was not among the eight compounds quantified in this specific study. |

Experimental Protocols

The isolation and purification of this compound from the rhizomes of Anemone raddeana involves a multi-step process. The following is a generalized protocol based on methods described for the isolation of triterpenoid saponins from this plant. Optimization will be required for the targeted isolation of this compound.

1. Extraction:

-

Plant Material Preparation: Air-dried and powdered rhizomes of Anemone raddeana.

-

Solvent: 70-80% aqueous methanol (B129727) or ethanol.

-

Procedure:

-

Reflux the powdered rhizomes with the solvent for a defined period (e.g., 2 hours).

-

Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

2. Fractionation:

-

Procedure:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-butanol.

-

Collect the n-butanol fraction, which will be enriched with saponins.

-

Evaporate the n-butanol fraction to dryness.

-

3. Chromatographic Purification:

-

Column Chromatography:

-

Subject the n-butanol extract to column chromatography on a silica (B1680970) gel or macroporous resin column.

-

Elute with a gradient of chloroform-methanol or other suitable solvent systems.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a C18 column.

-

Use a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.

-

Monitor the elution profile with a suitable detector (e.g., UV or ELSD) to isolate pure this compound.

-

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other triterpenoid saponins from Anemone species provide valuable insights. Notably, Raddeanin A, another prominent saponin from Anemone raddeana, has been shown to inhibit the ROS/JNK and NF-κB signaling pathways. Triterpenoid saponins from the related species Anemone flaccida have also been demonstrated to suppress osteoclast differentiation by inhibiting the activation of the MAPK and NF-κB pathways. The inhibition of the NF-κB pathway is a recurring mechanism for the anti-inflammatory and anti-cancer effects of saponins.

The diagram below illustrates the generalized mechanism of NF-κB pathway inhibition by triterpenoid saponins from Anemone.

Conclusion

This compound is a constituent of the rhizomes of Anemone raddeana. While detailed quantitative data for this specific compound remains to be broadly published, established protocols for the isolation of triterpenoid saponins from this plant provide a clear path for its purification. The likely involvement of this compound in the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, underscores its potential as a valuable compound for further pharmacological investigation and drug development. Further research is warranted to precisely quantify its presence in Anemone raddeana and to fully elucidate its molecular mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jfda-online.com [jfda-online.com]

- 3. Review of Anemone raddeana Rhizome and its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative and qualitative analyses of cytotoxic triterpenoids in the rhizomes of Anemone raddeana using HPLC and HPLC-ESI-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Raddeanoside R8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside R8 is a triterpenoid (B12794562) saponin (B1150181) isolated from the rhizome of Anemone raddeana Regel (Ranunculaceae). This plant, known in traditional Chinese medicine as "Liang Tou Jian," has been historically used for treating conditions such as rheumatism, joint pain, and neuralgia.[1] The pharmacological activities of Anemone raddeana are largely attributed to its rich content of triterpenoid saponins (B1172615). While research specifically isolating and characterizing the pharmacological properties of this compound is limited, studies on the total saponin extracts of Anemone raddeana and other constituent saponins provide significant insights into its potential therapeutic effects. This technical guide synthesizes the available data on the pharmacological properties of saponins from Anemone raddeana, with a focus on anti-inflammatory, anticancer, and immunomodulatory activities, to infer the potential characteristics of this compound.

Anti-inflammatory and Analgesic Properties

The crude extract of Rhizoma Anemones Raddeanae (RAR), of which this compound is a constituent, has demonstrated significant anti-inflammatory and analgesic effects.[2] Vinegar processing of RAR has been shown to enhance these effects.[2]

Inhibition of Pro-inflammatory Cytokines

Studies on the vinegar-processed extract of RAR have shown a significant reduction in the secretion of key pro-inflammatory cytokines. In inflammatory rat models, the extract effectively decreased the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] This suggests that the saponins within the extract, likely including this compound, exert their anti-inflammatory effects by modulating the signaling pathways that lead to the production of these cytokines.

| Cytokine | Effect of Vinegar-Processed RAR Extract | Reference |

| IL-1β | Significantly decreased | [2] |

| IL-6 | Significantly decreased | |

| TNF-α | Significantly decreased |

Potential Mechanism of Action: NF-κB and MAPK Signaling Pathways

The inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α is often mediated by the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Although not directly demonstrated for this compound, it is plausible that its anti-inflammatory activity involves the inhibition of these pathways, a common mechanism for many natural polyphenolic and saponin compounds.

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Anticancer Properties

Several saponins from Anemone raddeana have demonstrated cytotoxic effects against various cancer cell lines. While specific data for this compound is not available, the activities of other saponins from the same plant provide a strong indication of its potential as an anticancer agent.

Cytotoxicity Against Cancer Cell Lines

Studies have shown that certain triterpenoid saponins from Anemone raddeana exhibit significant cytotoxicity. For instance, two unidentified saponins (compounds 9 and 10) showed IC50 values of 4.47 and 8.97 μM against human pancreatic cancer cells (PANC-1), and another saponin (compound 6) had an IC50 value of 8.19 μM against human lung cancer cells (A549). Another saponin, Raddeanin A, has been shown to possess good antitumor activity in vitro and in vivo on S180, H22, and U14 cell xenografts in mice.

| Saponin/Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9 | PANC-1 (Pancreatic) | 4.47 | |

| Compound 10 | PANC-1 (Pancreatic) | 8.97 | |

| Compound 6 | A549 (Lung) | 8.19 | |

| Hederacolchiside A1 (f) | Various human cancer cell lines | 0.29 - 3.48 |

Potential Mechanism of Action: HDAC Inhibition and Apoptosis Induction

Raddeanin A, a structurally related saponin, has been found to exhibit moderate inhibitory activity against histone deacetylases (HDACs), which may contribute to its cytotoxic effects. HDAC inhibitors are a known class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis. It is plausible that this compound may share a similar mechanism of action. The induction of apoptosis is a common endpoint for many cytotoxic agents.

Caption: Hypothesized Anticancer Mechanism of this compound.

Immunomodulatory Effects

The total saponin extract from Anemone raddeana (ARS) has been shown to possess adjuvant properties, enhancing both cellular and humoral immune responses in mice.

Adjuvant Activity

In a study using ovalbumin (OVA) as an antigen, ARS significantly enhanced the proliferation of Concanavalin A-, lipopolysaccharide (LPS)-, and OVA-stimulated splenocytes in immunized mice. Furthermore, ARS significantly increased the serum levels of OVA-specific IgG, IgG1, and IgG2b antibodies. This suggests that the saponins from Anemone raddeana, including potentially this compound, could be explored as vaccine adjuvants.

| Immune Response Parameter | Effect of ARS (100 µg) | Reference |

| Con A-stimulated splenocyte proliferation | Significantly enhanced (P<0.01 or P<0.05) | |

| LPS-stimulated splenocyte proliferation | Significantly enhanced (P<0.01 or P<0.05) | |

| OVA-stimulated splenocyte proliferation | Significantly enhanced (P<0.01 or P<0.05) | |

| OVA-specific IgG | Significantly enhanced (P<0.01 or P<0.05) | |

| OVA-specific IgG1 | Significantly enhanced (P<0.01 or P<0.05) | |

| OVA-specific IgG2b | Significantly enhanced (P<0.01 or P<0.05) |

It is important to note that ARS also exhibited slight hemolytic activity, which is a common characteristic of saponins and a factor to consider in their therapeutic application.

Experimental Protocols

The following are representative experimental protocols adapted from studies on Anemone raddeana extracts and their saponins. These methodologies can serve as a basis for designing future studies on isolated this compound.

Determination of Inflammatory Factors in Inflammatory Rats

-

Model: Complete Freund's Adjuvant-induced rat foot swelling model.

-

Procedure:

-

Induce inflammation by injecting Complete Freund's Adjuvant into the rat's paw.

-

Administer the test compound (e.g., RAR extract) orally for a specified period.

-

Collect blood samples from the rats.

-

Separate serum and determine the concentrations of IL-1β, IL-6, and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

In Vitro Cytotoxicity Assay

-

Cell Lines: Human cancer cell lines (e.g., PANC-1, A549).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., isolated saponins) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Conclusion and Future Directions

While direct pharmacological data on this compound is scarce, the existing research on the saponin-rich extracts of Anemone raddeana and its other isolated saponins strongly suggests that this compound likely possesses significant anti-inflammatory, anticancer, and immunomodulatory properties. Its potential to modulate pro-inflammatory cytokine production and induce cytotoxicity in cancer cells warrants further investigation.

Future research should focus on the isolation of pure this compound to allow for a thorough characterization of its pharmacological profile. Key areas of investigation should include:

-

In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound in inflammation and cancer, particularly its effects on the NF-κB and MAPK pathways, and its potential as an HDAC inhibitor.

-

In vivo studies to evaluate the efficacy and safety of isolated this compound in animal models of inflammatory diseases and cancer.

-

Structure-activity relationship studies to understand how the chemical structure of this compound contributes to its biological activities, which could guide the synthesis of more potent and selective derivatives.

A comprehensive understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Review of Anemone raddeana Rhizome and its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Mechanism of Action of Saponins from Anemone raddeana Regel: An In-depth Technical Guide

Disclaimer: This technical guide summarizes the available preclinical data on the mechanism of action of saponins (B1172615) derived from Anemone raddeana Regel, with a primary focus on Raddeanin A and the crude extract of Rhizoma Anemones Raddeanae (RAR). Despite extensive searches, specific preclinical studies detailing the mechanism of action for Raddeanoside R8 are not publicly available at this time. Therefore, the information presented herein should be considered within the broader context of related compounds from the same plant source and may not be directly attributable to this compound.

Introduction

Anemone raddeana Regel, a plant belonging to the Ranunculaceae family, has been a staple in traditional medicine for treating various inflammatory conditions. Its rhizome, known as Rhizoma Anemones Raddeanae (RAR), is rich in triterpenoid (B12794562) saponins, which are believed to be the primary bioactive constituents. Among these saponins, Raddeanin A has been the subject of several preclinical investigations, shedding light on its potential anti-inflammatory and anti-tumor mechanisms. This guide provides a comprehensive overview of the existing preclinical data, focusing on the molecular pathways and cellular effects observed in in vitro and in vivo models.

Anti-inflammatory and Analgesic Effects

Preclinical studies have demonstrated the significant anti-inflammatory and analgesic properties of extracts from Anemone raddeana. These effects are largely attributed to the inhibition of key pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

Vinegar-processed RAR has been shown to significantly reduce the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α)[1]. While the specific contribution of this compound to this effect has not been isolated, the overall activity of the extract points to a potent anti-inflammatory mechanism.

Table 1: Effect of Vinegar-Processed RAR on Pro-inflammatory Cytokine Levels

| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Model Group | 120 | 49 | 72 |

| Vinegar-Processed RAR Group | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Data extracted from a study on the effects of vinegar-processed Rhizoma Anemones Raddeanae. The exact quantitative reduction for each cytokine was not specified in the available text. |

Experimental Protocols

-

Animal Model: Kunming mice and Wistar rats are commonly used.

-

Induction of Inflammation and Pain:

-

Writhing Test: Intraperitoneal injection of acetic acid to induce writhing, a measure of visceral pain.

-

Ear Swelling: Topical application of xylene or croton oil to induce ear edema.

-

Paw Edema: Sub-plantar injection of carrageenan or fresh egg white into the rat paw.

-

-

Treatment: Oral administration of the test compound (e.g., vinegar-processed RAR) prior to the induction of inflammation or pain.

-

Assessment:

-

Writhing Test: Counting the number of writhes over a specific period.

-

Ear Swelling: Measuring the thickness or weight of the ear punch biopsies.

-

Paw Edema: Measuring the volume of the paw using a plethysmometer at various time points.

-

-

Cytokine Analysis: Blood samples are collected, and serum levels of IL-1β, IL-6, and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Anti-tumor Activity

Raddeanin A, a prominent saponin (B1150181) from Anemone raddeana, has demonstrated notable anti-tumor effects in preclinical models. Its mechanism of action appears to involve the induction of apoptosis and the modulation of cellular signaling pathways.

Signaling Pathways Implicated in Anti-tumor Effects

While direct evidence for this compound is lacking, studies on other saponins suggest the involvement of critical signaling pathways in their anti-cancer activity. These pathways are often interconnected and play crucial roles in cell survival, proliferation, and death.

Studies on Raddeanin A in human osteosarcoma have shown that its anti-proliferative and apoptotic effects are mediated through the modulation of the JNK/c-Jun and STAT3 signaling pathways.

Caption: Proposed JNK/STAT3 signaling pathway for Raddeanin A's anti-tumor activity.

Interestingly, Raddeanin A has been found to enhance the anti-tumor effect of the ribosome-inactivating protein, MAP30. This synergistic effect is not solely due to promoting endosomal escape but may also involve the regulation of the endocytic pathway of MAP30, potentially through mechanisms involving micropinocytosis and caveolae.

Caption: Raddeanin A's modulation of MAP30's endocytic pathway.

Experimental Protocols

-

Cell Lines: A variety of cancer cell lines can be used (e.g., human osteosarcoma cells).

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound for 24-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Treat cells with the test compound and appropriate controls.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

-

Incubate with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-STAT3, STAT3, c-Jun).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical evidence for saponins from Anemone raddeana, particularly Raddeanin A and the crude extract of RAR, indicates a significant potential for anti-inflammatory and anti-tumor applications. The primary mechanisms of action appear to involve the suppression of pro-inflammatory cytokines and the modulation of key signaling pathways such as JNK/c-Jun and STAT3, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. While these findings are promising, it is crucial to underscore the absence of specific data for this compound. Future research should focus on isolating this compound and elucidating its specific mechanism of action to fully understand its therapeutic potential and to provide a solid scientific basis for its development as a novel therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to pursue these investigations to bridge the current knowledge gap.

References

The Saponin Composition of Anemone raddeana Regel: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the saponin (B1150181) composition of Anemone raddeana Regel, a plant with a history in traditional Chinese medicine for treating conditions such as rheumatism and neuralgia.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the chemical constituents, experimental protocols for their isolation and analysis, and their known interactions with cellular signaling pathways. To date, at least 37 triterpenoid (B12794562) saponins (B1172615) have been identified from the rhizome of this herb, which is rich in these compounds, primarily with a pentacyclic oleanane (B1240867) nucleus.[1]

Quantitative Saponin Composition

The rhizome of Anemone raddeana contains a diverse array of triterpenoid saponins. While numerous studies have focused on the isolation and structural elucidation of these compounds, comprehensive quantitative analysis is less common. However, a key study utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV detection has successfully quantified eight major bioactive saponins.[2][3] The results from such analyses are crucial for the standardization and quality control of A. raddeana extracts for research and potential therapeutic applications.

Below is a summary of the major saponins identified in Anemone raddeana rhizomes. The quantitative data, where available from dedicated analyses, would populate such a table to provide a clear comparative reference.

| Saponin Name | Aglycone Type | Quantitative Data (mg/g or % w/w) | Reference |

| Hederacolchiside A1 | Oleanolic Acid | [Data to be populated from quantitative studies] | [2][4] |

| Eleutheroside K | Oleanolic Acid | [Data to be populated from quantitative studies] | [4] |

| Raddeanin A | Oleanolic Acid | [Data to be populated from quantitative studies] | [5][6] |

| Raddeanoside Ra | 27-hydroxyoleanolic acid | [Data to be populated from quantitative studies] | [7] |

| Raddeanoside Rb | 27-hydroxyoleanolic acid | [Data to be populated from quantitative studies] | [7] |

| Saponin B (β-Hederin) | Oleanolic Acid | [Data to be populated from quantitative studies] | |

| Saponin D | Oleanolic Acid | [Data to be populated from quantitative studies] | |

| Raddeanoside 9 | 27-hydroxyoleanolic acid | [Data to be populated from quantitative studies] |

Note: The quantitative data for the eight major bioactive compounds determined by HPLC-UV would be inserted here from the full-text of the relevant publication.[2]

Experimental Protocols

The isolation and characterization of saponins from Anemone raddeana involve a multi-step process, beginning with extraction and culminating in structural elucidation.

Extraction of Crude Saponins

A common method for extracting crude saponins from the rhizomes of Anemone raddeana is solvent extraction.

-

Preparation : Dried and powdered rhizomes of Anemone raddeana are used as the starting material.

-

Extraction : The powdered material is typically refluxed with a solvent such as 70-80% methanol (B129727) or ethanol. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The saponins are typically enriched in the n-butanol fraction.

Isolation and Purification of Individual Saponins

The crude saponin extract, being a complex mixture, requires further separation to isolate individual compounds.

-

Column Chromatography : The n-butanol extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is employed, using a solvent system such as chloroform-methanol-water, with the polarity gradually increasing to separate the saponins into different fractions based on their polarity.

-

High-Performance Liquid Chromatography (HPLC) : The fractions obtained from column chromatography are further purified using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is often performed using a UV detector or an Evaporative Light Scattering Detector (ELSD), the latter being particularly suitable for saponins which may lack a strong UV chromophore.

Structure Elucidation

The chemical structures of the purified saponins are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to determine the molecular weight of the saponin and to obtain information about the structure of the aglycone and the sequence of the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar chains, including the stereochemistry and the linkage positions of the sugar units.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and identification of saponins from Anemone raddeana.

Signaling Pathways

Raddeanin A, a prominent oleanane-type triterpenoid saponin from Anemone raddeana, has been shown to exert antitumor effects by modulating several key signaling pathways.

Raddeanin A can induce the production of Reactive Oxygen Species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis in cancer cells.[5][8][9]

Raddeanin A has been observed to inhibit the NF-κB signaling pathway.[5][6][10] It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and the subsequent transcription of target genes involved in cell survival and proliferation.

In the context of colorectal cancer, Raddeanin A has been found to suppress angiogenesis and tumor growth by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[11][12]

References

- 1. Review of Anemone raddeana Rhizome and its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative and qualitative analyses of cytotoxic triterpenoids in the rhizomes of Anemone raddeana using HPLC and HPLC-ESI-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Raddeanin A inhibits growth and induces apoptosis in human colorectal cancer through downregulating the Wnt/β-catenin and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new triterpenoid saponins from rhizome of Anemone raddeana Regel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of Raddeanin A is mediated by Jun amino‐terminal kinase activation and signal transducer and activator of transcription 3 inhibition in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Raddeanin a Suppresses Glioblastoma Growth by Inducing ROS Generation and Subsequent JNK Activation to Promote Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. VEGFR2 Signaling Prevents Colorectal Cancer Cell Senescence to Promote Tumorigenesis in Mice With Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Triterpenoid Saponins in Anemone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Anemone, belonging to the Ranunculaceae family, encompasses over 150 species, many of which have a long history of use in traditional medicine. The primary bioactive constituents responsible for the therapeutic effects of Anemone species are triterpenoid (B12794562) saponins (B1172615). These complex glycosylated C30 isoprenoids exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. A thorough understanding of the biosynthetic pathway of these valuable compounds is crucial for their targeted production through metabolic engineering and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthesis of triterpenoid saponins in Anemone, with a focus on the key enzymatic steps, relevant genes, quantitative analysis, and detailed experimental protocols.

Core Biosynthesis Pathway of Triterpenoid Saponins in Anemone

The biosynthesis of triterpenoid saponins in Anemone is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1][2]

The key stages of the biosynthesis pathway are as follows:

-

Formation of 2,3-Oxidosqualene (B107256): IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined head-to-head to produce squalene (B77637). This reaction is catalyzed by squalene synthase (SS). Squalene is subsequently epoxidized by squalene epoxidase (SE) to yield 2,3-oxidosqualene, the linear precursor of all cyclic triterpenoids.

-

Cyclization of 2,3-Oxidosqualene: The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In Anemone, the primary cyclization product is β-amyrin, which is formed by the action of β-amyrin synthase (β-AS). This enzyme belongs to the oxidosqualene cyclase (OSC) family. Transcriptomic analyses of Anemone flaccida have identified genes encoding for β-AS.[3] A subsidiary pathway involving camelliol C synthase has also been proposed in A. flaccida.[3]

-

Modification of the Triterpenoid Backbone: Following cyclization, the β-amyrin skeleton undergoes a series of modifications, primarily oxidation and glycosylation, which contribute to the vast diversity of triterpenoid saponins.

-

Oxidation: Cytochrome P450 monooxygenases (CYP450s) play a pivotal role in oxidizing the triterpenoid backbone at various positions. In the biosynthesis of oleanane-type saponins, which are abundant in Anemone, enzymes from the CYP716A subfamily are key players.[1][2] These oxidations introduce hydroxyl, carboxyl, or other functional groups that are essential for the subsequent glycosylation steps and for the biological activity of the final saponin (B1150181).

-

Glycosylation: The final step in the biosynthesis of triterpenoid saponins is the attachment of sugar moieties to the triterpenoid aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar residues from activated sugar donors, such as UDP-glucose, to the hydroxyl or carboxyl groups on the aglycone. The number, type, and linkage of these sugar chains are highly variable and are critical determinants of the saponins' pharmacological properties. Transcriptome studies of A. flaccida have identified numerous putative UGTs involved in saponin biosynthesis.[1][2]

-

The following diagram illustrates the core biosynthetic pathway of triterpenoid saponins in Anemone.

Caption: Biosynthesis pathway of triterpenoid saponins in Anemone.

Data Presentation: Quantitative Analysis of Triterpenoid Saponins

The concentration of triterpenoid saponins can vary significantly between different Anemone species and even between different tissues of the same plant. The following table summarizes the quantitative data of eight major triterpenoid saponins in the rhizomes of Anemone raddeana, as determined by HPLC.

| Compound Name | Content (mg/g dry weight) in Anemone raddeana rhizomes[4] |

| 3-O-α-l-rhamnopyranosyl (1 → 2)[β-d-glucopyranosyl (1 → 4)]-α-l-arabinopyranosyl-27-hydroxy-oleanolic acid 28-O-α-l-rhamnopyranosyl (1 → 4)-β-d-glucopyranosyl (1 → 6)-β-d-glucopyranoside | 1.25 |

| Hederacholichiside E | 0.89 |

| Raddeanoside R19 | 1.54 |

| Hederacholichiside B | 0.76 |

| Raddeanoside R20 | 2.11 |

| Hederacolchiside A1 | 3.48 |

| Eleutheroside K | 0.98 |

| Betulinic acid | 0.53 |

Experimental Protocols

Extraction of Triterpenoid Saponins from Anemone

This protocol describes a general method for the extraction of triterpenoid saponins from dried Anemone plant material.

Materials:

-

Dried and powdered Anemone rhizomes or whole plant material

-

Methanol (B129727) (analytical grade)

-

n-Butanol (analytical grade)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Weigh a desired amount of dried, powdered plant material (e.g., 100 g).

-

Macerate the powdered material with methanol (e.g., 1 L) at room temperature for 24 hours with occasional shaking.

-

Filter the extract through filter paper. Repeat the extraction process two more times with fresh methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in distilled water (e.g., 500 mL) and transfer to a separatory funnel.

-

Partition the aqueous suspension with an equal volume of n-butanol. Shake vigorously and allow the layers to separate.

-

Collect the upper n-butanol layer. Repeat the partitioning of the aqueous layer two more times with fresh n-butanol.

-

Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude triterpenoid saponin extract.

-

Dry the crude saponin extract in a vacuum oven at a temperature not exceeding 60°C.

Purification of Triterpenoid Saponins by Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of individual saponins from the crude extract using silica gel column chromatography.

Materials:

-

Crude triterpenoid saponin extract

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Distilled water

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing tank

-

Anisaldehyde-sulfuric acid spray reagent

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in chloroform.

-

Pour the slurry into the glass column and allow it to pack uniformly under gravity, continuously tapping the column to remove air bubbles.

-

Add a layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude saponin extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as chloroform:methanol:water (e.g., 90:9:1, v/v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of methanol and water (gradient elution).

-

Collect fractions of a fixed volume using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10, v/v/v, lower phase).

-

Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C for 5-10 minutes.

-

-

Pooling and Concentration:

-

Combine the fractions containing the same purified saponin based on the TLC analysis.

-

Concentrate the pooled fractions under reduced pressure to obtain the purified saponin.

-

Quantification of Triterpenoid Saponins by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of triterpenoid saponins using HPLC with UV detection.

Materials:

-

Purified saponin standards

-

Crude or purified saponin samples

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid (analytical grade)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases before use.

-

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh and dissolve the saponin standards in methanol to prepare stock solutions of known concentrations.

-

Prepare a series of standard solutions by diluting the stock solutions.

-

Accurately weigh and dissolve the saponin samples in methanol.

-

Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. An example gradient is: 0-20 min, 20-40% B; 20-40 min, 40-60% B; 40-50 min, 60-80% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions and record the peak areas of the target saponins.

-

Calculate the concentration of each saponin in the samples using the calibration curve.

-

Conclusion

The biosynthesis of triterpenoid saponins in Anemone is a complex and highly regulated process involving multiple enzymatic steps and gene families. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial precursors to the final diverse saponin structures. The presented quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with these pharmacologically important natural products. Further research, including the functional characterization of the identified candidate genes, will be crucial for elucidating the complete biosynthetic network and for enabling the metabolic engineering of high-value triterpenoid saponins in Anemone and other host systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 3. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]

- 4. Quantitative and qualitative analyses of cytotoxic triterpenoids in the rhizomes of Anemone raddeana using HPLC and HPLC-ESI-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

Raddeanoside R8 chemical characterization and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanoside R8 is a complex triterpenoid (B12794562) saponin (B1150181) isolated from the rhizomes of Anemone raddeana Regel. This document provides a detailed overview of its chemical characterization, supported by a compilation of its spectral data. It includes protocols for its isolation and analytical methodologies, aimed at facilitating further research and development. Additionally, this guide explores the potential biological activities of this compound, offering a foundation for its exploration in drug discovery.

Chemical Characterization

This compound is an oleanane-type triterpenoid glycoside. Its chemical structure has been elucidated as 3-O-alpha-L-rhamnopyranosyl-(1→2)-O-beta-D-glucopyranosyl-(1→2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1→4)-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆₅H₁₀₆O₃₀ |

| Molecular Weight | 1367.54 g/mol |

| Appearance | White powder |

| Source | Rhizomes of Anemone raddeana Regel |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound reveal the characteristic signals of a complex triterpenoid saponin. The data presented below is a compilation from available scientific literature.

Table 2: ¹³C NMR Spectral Data of this compound (Aglycone Moiety - Oleanolic Acid)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.8 |

| 2 | 26.6 |

| 3 | 89.2 |

| 4 | 39.4 |

| 5 | 55.8 |

| 6 | 18.4 |

| 7 | 33.1 |

| 8 | 39.9 |

| 9 | 47.7 |

| 10 | 36.9 |

| 11 | 23.7 |

| 12 | 122.7 |

| 13 | 144.1 |

| 14 | 42.1 |

| 15 | 28.2 |

| 16 | 23.7 |

| 17 | 46.6 |

| 18 | 41.7 |

| 19 | 46.2 |

| 20 | 30.8 |

| 21 | 34.1 |

| 22 | 33.1 |

| 23 | 28.2 |

| 24 | 16.9 |

| 25 | 15.6 |

| 26 | 17.5 |

| 27 | 26.1 |

| 28 | 176.8 |

| 29 | 33.1 |

| 30 | 23.7 |

Note: The chemical shifts for the sugar moieties are not included in this table due to the complexity and variability in reporting. Researchers should refer to the original publication for the complete assignment.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a key technique for determining the molecular weight of large, non-volatile molecules like this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M + Na]⁺ | 1390 |

| [M - H]⁻ | 1366 |

Note: Fragmentation patterns can provide valuable information about the sequence and linkage of the sugar units. Detailed fragmentation analysis would require high-resolution tandem mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for various functional groups.

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (hydroxyl groups) |

| ~2930 | C-H (aliphatic) |

| ~1730 | C=O (ester carbonyl) |

| ~1640 | C=C (olefinic) |

| ~1075 | C-O (glycosidic linkages) |

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from the rhizomes of Anemone raddeana.

-

Extraction: The air-dried and powdered rhizomes of Anemone raddeana are extracted exhaustively with 70% ethanol (B145695) at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol.

-

Chromatography: The n-butanol soluble fraction is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient solvent system, typically chloroform-methanol-water in increasing polarity.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, triterpenoid saponins (B1172615) from Anemone raddeana are known to possess various pharmacological activities, including anti-inflammatory and cytotoxic effects. The potential mechanisms of action for this class of compounds often involve the modulation of key signaling pathways implicated in inflammation and cancer.

Hypothetical Anti-inflammatory Signaling Pathway

Triterpenoid saponins are known to inhibit the NF-κB signaling pathway, a central mediator of inflammation.

Conclusion

This compound represents a structurally complex natural product with potential for further investigation in drug discovery. This guide provides a foundational repository of its chemical and spectral data, along with standardized protocols to aid researchers in their studies. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Preliminary Cytotoxicity Screening of Raddeanoside R8: A Technical Guide

Abstract

Raddeanoside R8, a triterpenoid (B12794562) saponin (B1150181) isolated from the rhizome of Anemone raddeana, belongs to a class of natural products with demonstrated pharmacological potential. Saponins (B1172615) derived from this plant, such as Raddeanin A, have exhibited significant anti-cancer properties, including the induction of apoptosis and inhibition of tumor growth.[1] This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of this compound. It is intended for researchers, scientists, and drug development professionals. The guide details standardized experimental protocols, presents a framework for data quantification, and visualizes key cellular signaling pathways modulated by related saponins. While specific cytotoxicity data for this compound is not yet widely published, this document utilizes data from closely related compounds to present a representative screening model.

Introduction

Anemone raddeana Regel is a plant utilized in traditional Chinese medicine, and its primary bioactive constituents are triterpenoid saponins.[1] Several of these saponins have been investigated for their cytotoxic effects against various cancer cell lines.[1] Raddeanin A, for instance, has shown potent activity against non-small cell lung cancer, colorectal cancer, and other malignancies.[2][3] These compounds often exert their effects by inducing apoptosis, arresting the cell cycle, and modulating critical signaling pathways involved in cell proliferation and survival.[4][5]

The preliminary cytotoxicity screening of a novel compound like this compound is a critical first step in the drug discovery process. This initial evaluation aims to determine the concentration-dependent inhibitory effects of the compound on the growth and viability of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). The data generated from these initial assays are fundamental for identifying promising lead compounds for further pre-clinical development.

Quantitative Cytotoxicity Data

The primary output of a preliminary cytotoxicity screening is the IC50 value, which represents the concentration of a compound required to inhibit 50% of a cancer cell population's growth. These values are typically determined by performing dose-response experiments using assays that measure cell viability, such as the MTT assay.

While specific IC50 values for this compound are not available in the public domain, Table 1 provides a representative summary of cytotoxicity data for the structurally related saponin, Raddeanin A, against various human cancer cell lines. This table serves as an example of how to structure and present such quantitative data.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Raddeanin A | H1299, A549, PC-9, HCC827, H1975 | Non-Small Cell Lung Cancer | 1 - 4 | MTT Assay | [2] |

| Raddeanin A | SKOV3 | Ovarian Cancer | ~3.1 (1.40 µg/mL) | MTT Assay | [6][7] |

| Raddeanin A | KB | Nasopharyngeal Carcinoma | ~10.3 (4.64 µg/mL) | MTT Assay | [6][7] |

| Raddeanin A | HCT-116 | Human Colon Cancer | ~1.4 | MTT Assay | [8] |

Table 1: Representative In Vitro Cytotoxicity of Raddeanin A. This table summarizes the half-maximal inhibitory concentration (IC50) of Raddeanin A against a panel of human cancer cell lines, as determined by the MTT cell viability assay. The data is compiled from multiple research articles.

Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro cytotoxicity of a novel compound like this compound.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8] Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[10][11] The intensity of the purple color is directly proportional to the number of living cells.[12]

Protocol:

-

Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilization solution, such as DMSO or a buffered detergent solution, to each well to dissolve the purple formazan crystals.[13] Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assessment (Qualitative)

To determine if cytotoxicity is mediated by apoptosis (programmed cell death), staining with a fluorescent nuclear dye such as DAPI (4',6-diamidino-2-phenylindole) can be performed.

Protocol:

-

Cell Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then stain with a DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Visualization: Wash the cells to remove excess DAPI, mount the coverslips onto microscope slides, and visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit characteristic features like chromatin condensation and nuclear fragmentation.

Potential Signaling Pathways

Studies on saponins from Anemone raddeana suggest that their cytotoxic effects are often mediated by the modulation of specific intracellular signaling pathways.[4][14]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. Saponins from Anemone raddeana have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[4][14] The inhibition of Akt phosphorylation is a key event in this process.

References

- 1. researchgate.net [researchgate.net]

- 2. Raddeanin A exerts potent efficacy against non-small cell lung cancer by inhibiting cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anti-breast cancer and toxicity studies of total secondary saponin from Anemone raddeana Rhizome on MCF-7 cells via ROS generation and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Antitumor effects of raddeanin A on S180, H22 and U14 cell xenografts in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. assaygenie.com [assaygenie.com]

- 13. benchchem.com [benchchem.com]

- 14. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Potential of Raddeanosides: A Comprehensive Technical Review for Drug Discovery

An in-depth exploration of the pharmacological activities, underlying molecular mechanisms, and experimental methodologies of Raddeanosides, with a primary focus on the potent triterpenoid (B12794562) saponin (B1150181), Raddeanin A.

Introduction

Raddeanosides, a class of triterpenoid saponins (B1172615) primarily isolated from the rhizome of Anemone raddeana Regel, have emerged as a significant area of interest in phytochemical and pharmacological research. Traditionally used in Chinese medicine for ailments such as rheumatism, neuralgia, and arthritis, modern scientific investigation has begun to unravel the molecular basis for these therapeutic effects.[1] This technical guide provides a comprehensive review of the bioactive properties of Raddeanosides, with a particular emphasis on Raddeanin A, a principal and extensively studied constituent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and an analysis of the key signaling pathways modulated by these natural compounds. The diverse pharmacological profile of Raddeanosides, encompassing anti-cancer, anti-inflammatory, analgesic, and sedative activities, positions them as promising candidates for the development of novel therapeutics.[1][2]

Anti-Cancer Activity of Raddeanin A

The most extensively documented bioactivity of the Raddeanoside family is the potent anti-cancer effect of Raddeanin A. This oleanane-type triterpenoid saponin has demonstrated significant efficacy against a wide range of cancer cell lines, both in vitro and in vivo. Its anti-neoplastic actions are multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Analysis of Anti-Cancer Efficacy